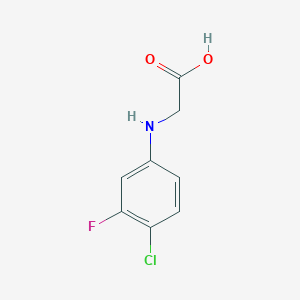
2-((4-Chloro-3-fluorophenyl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chloro-3-fluorophenyl)amino)acetic acid is an organic compound that features a chloro and fluoro substituted phenyl ring attached to an amino acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chloro-3-fluorophenyl)amino)acetic acid typically involves the reaction of 4-chloro-3-fluoroaniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the carbon of the chloroacetic acid, displacing the chloride ion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration, due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-((4-Chloro-3-fluorophenyl)amino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-((4-Chloro-3-fluorophenyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.
類似化合物との比較
- 2-Chloro-6-fluorophenylacetic acid
- 2-Fluorophenylacetic acid
- 3-Chloro-4-fluorophenylacetic acid
Comparison: 2-((4-Chloro-3-fluorophenyl)amino)acetic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C8H7ClFNO2 |
|---|---|
分子量 |
203.60 g/mol |
IUPAC名 |
2-(4-chloro-3-fluoroanilino)acetic acid |
InChI |
InChI=1S/C8H7ClFNO2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |
InChIキー |
PSSNPSGGLYDYNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NCC(=O)O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11897457.png)
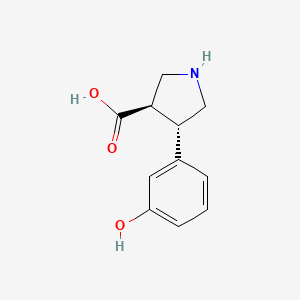

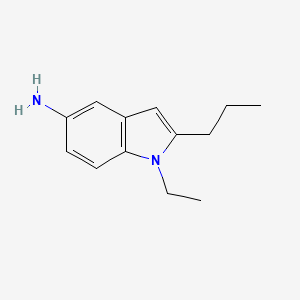
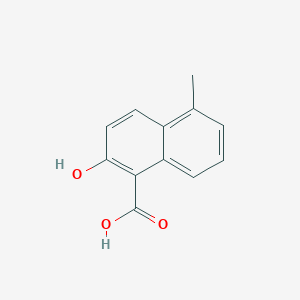
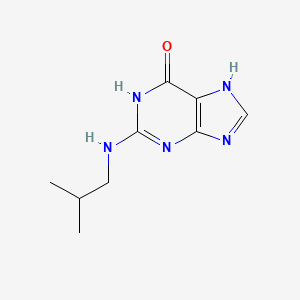


![3-Azaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B11897521.png)

![1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-](/img/structure/B11897537.png)
![2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11897539.png)
